molecular formula C16H28N4O2 B14309667 (Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone] CAS No. 111945-12-1

(Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone]

Cat. No.: B14309667
CAS No.: 111945-12-1
M. Wt: 308.42 g/mol
InChI Key: XCEPOYMJBZQVMR-UHFFFAOYSA-N
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Description

(Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone] is a complex organic compound that features both piperazine and piperidine rings. These structures are significant in medicinal chemistry due to their presence in various pharmacologically active compounds. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone] typically involves the reaction of piperazine with piperidin-3-ylmethanone derivatives under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: (Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where functional groups on the piperidine or piperazine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone] has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

    Piperidine derivatives: These compounds share the piperidine ring structure and have similar chemical properties.

    Piperazine derivatives: Compounds with the piperazine ring are also closely related and exhibit similar reactivity.

Uniqueness: (Piperazine-1,4-diyl)bis[(piperidin-3-yl)methanone] is unique due to the combination of both piperazine and piperidine rings in its structure. This dual-ring system allows for a broader range of interactions and applications compared to compounds with only one of these rings.

Properties

CAS No.

111945-12-1

Molecular Formula

C16H28N4O2

Molecular Weight

308.42 g/mol

IUPAC Name

[4-(piperidine-3-carbonyl)piperazin-1-yl]-piperidin-3-ylmethanone

InChI

InChI=1S/C16H28N4O2/c21-15(13-3-1-5-17-11-13)19-7-9-20(10-8-19)16(22)14-4-2-6-18-12-14/h13-14,17-18H,1-12H2

InChI Key

XCEPOYMJBZQVMR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)C(=O)N2CCN(CC2)C(=O)C3CCCNC3

Origin of Product

United States

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